Kif18A-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kif18A-IN-4 is a moderately potent inhibitor of the kinesin family member 18A (KIF18A), a motor protein involved in chromosome congression and alignment during mitosis. This compound has shown promise in selectively targeting cancer cells with high chromosomal instability (CIN), making it a potential therapeutic agent for certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kif18A-IN-4 involves high-throughput screening to identify an ATP-non-competitive hit, which is then optimized for potency, selectivity, and pharmacokinetic properties . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. the compound’s development involves rigorous optimization for oral bioavailability and safety in preclinical species .
化学反応の分析
Types of Reactions
Kif18A-IN-4 primarily undergoes inhibition reactions where it binds to KIF18A, preventing its normal function in mitotic chromosome alignment . It does not show direct effects on tubulin assembly, indicating its specificity for KIF18A .
Common Reagents and Conditions
The common reagents and conditions for the synthesis and optimization of this compound are not publicly disclosed. the compound is designed to be ATP and microtubule noncompetitive .
Major Products Formed
The major product formed from the reaction of this compound with its target is the inhibited KIF18A protein, leading to mitotic arrest and cell death in CIN-high cancer cells .
科学的研究の応用
Kif18A-IN-4 has significant applications in scientific research, particularly in cancer biology. It is used to study the role of KIF18A in chromosome congression and alignment during mitosis. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including high-grade serous ovarian cancer and subtypes of breast and lung cancer . Its selective inhibition of KIF18A makes it a valuable tool for exploring therapeutic strategies targeting chromosomal instability in cancer cells .
作用機序
Kif18A-IN-4 exerts its effects by binding to KIF18A, a kinesin motor protein that regulates kinetochore microtubule dynamics to control mitotic chromosome alignment and spindle tension . By inhibiting KIF18A, the compound disrupts normal mitotic processes, leading to mitotic arrest and cell death in cancer cells with high chromosomal instability .
類似化合物との比較
Similar Compounds
Sovilnesib: A first-in-class small molecule inhibitor of KIF18A, currently in clinical trials for ovarian cancer.
ZM-412: Another potent and selective KIF18A inhibitor, effective in CIN-positive tumors.
Uniqueness
Kif18A-IN-4 is unique in its moderate potency and selectivity for KIF18A, with an IC50 value of 6.16 μM . Unlike some other inhibitors, it does not affect tubulin assembly, highlighting its specificity for KIF18A . This specificity makes it a promising candidate for targeted cancer therapies, particularly for tumors with high chromosomal instability .
特性
分子式 |
C22H27N3O3S |
---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26) |
InChIキー |
PGNDBHSSJBNDJL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。